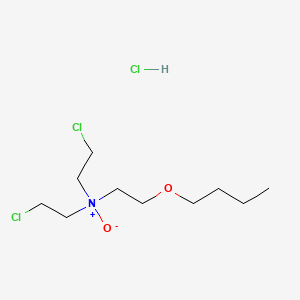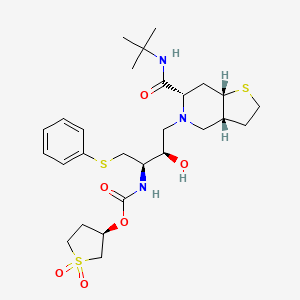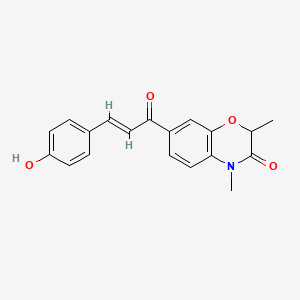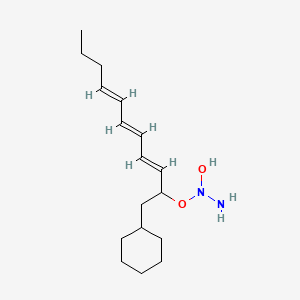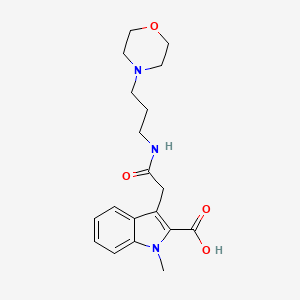
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound is notable for its unique structure, which includes a morpholine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- typically involves multistep organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the carboxylic acid group at the 2-position. Subsequent steps involve the addition of the methyl group at the 1-position and the attachment of the morpholine-containing side chain. Common reagents used in these reactions include indole-2-carboxylic acid, methyl iodide, and morpholine . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activities.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in multicomponent reactions to access diverse chemical libraries.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine: Research focuses on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- include other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of bioactive molecules.
1H-Indole-2-carboxylic acid: A simpler analog without the morpholine-containing side chain.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- lies in its complex structure, which imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research domains.
Propriétés
Numéro CAS |
184691-34-7 |
|---|---|
Formule moléculaire |
C19H25N3O4 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-methyl-3-[2-(3-morpholin-4-ylpropylamino)-2-oxoethyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O4/c1-21-16-6-3-2-5-14(16)15(18(21)19(24)25)13-17(23)20-7-4-8-22-9-11-26-12-10-22/h2-3,5-6H,4,7-13H2,1H3,(H,20,23)(H,24,25) |
Clé InChI |
BNFSQSKNQRVCAG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NCCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


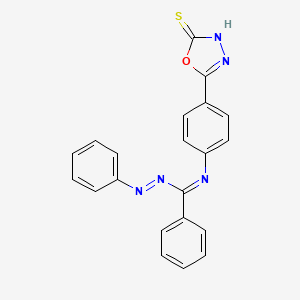
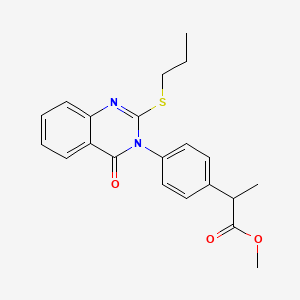
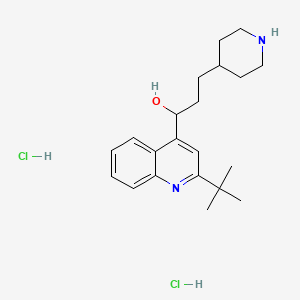
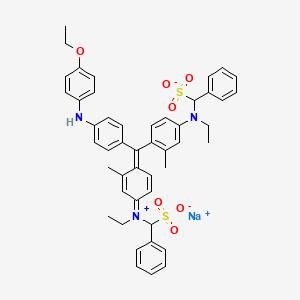
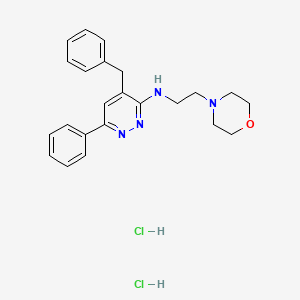
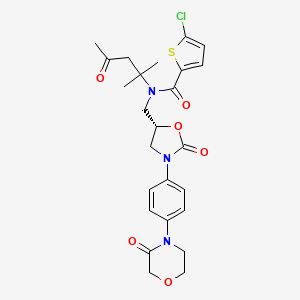
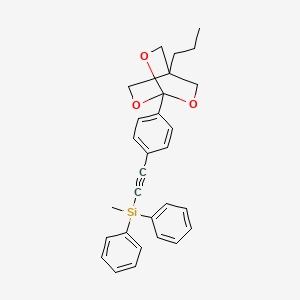
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)

